Methoxy(dimethyl)octylsilane
Overview
Description
Methoxy(dimethyl)octylsilane, also known as Dimethylmethoxy-n-octylsilane, is an organosilicon compound . It has a linear formula of CH3(CH2)7Si(CH3)2OCH3 . The compound is used to functionalize partially oxidized porous silicon with silane groups .
Molecular Structure Analysis
The molecular formula of this compound is C11H26OSi . It has a molecular weight of 202.41 . The structure consists of an octyl chain attached to a silicon atom, which is also bound to two methyl groups and a methoxy group .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 221-223°C and a density of 0.813 g/mL at 25°C . The refractive index (n20/D) is 1.423 .Scientific Research Applications
Corrosion Inhibition
Methoxy(dimethyl)octylsilane and its derivatives have been studied for their potential as corrosion inhibitors. In a study by Chafiq et al. (2020), spirocyclopropane derivatives, which are structurally related to this compound, demonstrated effective corrosion inhibition properties for mild steel in acidic environments. These compounds showed significant adsorption onto iron surfaces, which is crucial for corrosion inhibition. The study emphasizes the importance of the methoxy group and its role in enhancing adsorption and thus the inhibition efficiency (Chafiq et al., 2020).
Surface Modification
In the realm of surface chemistry, this compound derivatives have been used for modifying surface properties. García et al. (2007) demonstrated the use of methoxysilanes, including derivatives of this compound, for altering the surface properties of silica. This modification resulted in surfaces with varying degrees of hydrophobicity and hydrophilicity, indicating the versatility of these compounds in creating tailored surface characteristics (García et al., 2007).
Polysiloxane Synthesis
This compound derivatives are also integral in the synthesis of polysiloxanes. Research by Hu et al. (2020) utilized similar compounds for developing imine-functionalized polysiloxanes, aiming to create supramolecular elastomers with adjustable mechanical properties. This illustrates the application of this compound derivatives in polymer chemistry, particularly in the design of materials with specific physical characteristics (Hu et al., 2020).
Infrared Spectroscopy
The study of methoxy-, methylmethoxy-, and methoxy endblocked dimethyl-polysiloxanes by Tanaka (1958) highlights the importance of this compound derivatives in spectroscopic analysis. This research focused on the infrared spectra of these compounds, providing insight into their structural and chemical properties. Such studies are crucial in understanding the behavior and interactions of these materials at the molecular level (Tanaka, 1958).
Nanocomposite Precursors
This compound derivatives are used in the synthesis of precursors for hybrid nanocomposites. Zhang and Laine (2000) described the synthesis of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its derivative as precursors to organic/inorganic nanocomposites. This indicates the role of these compounds in creating advanced materials with unique properties, suitable for various technological applications (Zhang and Laine, 2000).
Safety and Hazards
Methoxy(dimethyl)octylsilane is classified as a skin irritant and serious eye irritant . It is also classified as a combustible liquid . Precautions should be taken to avoid skin and eye contact, and it should be handled in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Mechanism of Action
Target of Action
Methoxydimethyl(octyl)silane, also known as Methoxy(dimethyl)octylsilane or methoxy-dimethyl-octylsilane, primarily targets the surfaces of various particles . It is a type of silane coupling agent, which is widely used due to its simple process and no requirement of special equipment .
Mode of Action
Methoxydimethyl(octyl)silane contains both organic functional and alkoxy groups in one molecule . The silanol group forms from the alkoxy group via hydrolysis . The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface . This interaction is expected to improve adhesion of the inorganic/polymer interface .
Biochemical Pathways
The biochemical pathways affected by Methoxydimethyl(octyl)silane are primarily related to the modification of surfaces. The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Pharmacokinetics
As a silane coupling agent, it is known to form a self-assembled monolayer (sam) on a variety of particles , suggesting its distribution and interaction at the molecular level.
Result of Action
The molecular and cellular effects of Methoxydimethyl(octyl)silane’s action primarily involve the modification of surfaces. It improves the interfacial adhesive strength, which makes it valuable for multi-materialization . It also enhances the mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Action Environment
The action of Methoxydimethyl(octyl)silane can be influenced by environmental factors. For instance, the hydrolysis of the alkoxy group to form the silanol group is a key step in its mode of action . This process could potentially be influenced by environmental conditions such as humidity and temperature.
Properties
IUPAC Name |
methoxy-dimethyl-octylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-13(3,4)12-2/h5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXHQTUUOKMMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239685 | |
Record name | Methoxydimethyloctylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93804-29-6 | |
Record name | Methoxydimethyloctylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93804-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxydimethyloctylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxydimethyloctylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxydimethyloctylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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